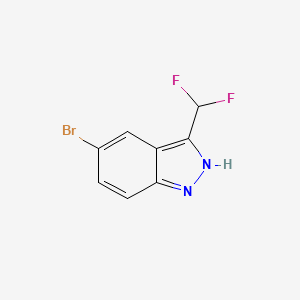

5-Bromo-3-(difluoromethyl)-1H-indazole

Description

Significance of the Indazole Heterocycle in Contemporary Medicinal Chemistry Research

The indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pnrjournal.com This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.gov Synthetic compounds featuring the indazole nucleus have demonstrated potent anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties. nih.gov

The structural versatility of the indazole core allows it to mimic the indole (B1671886) structure, a key component in many natural and synthetic pharmacologically active compounds. pnrjournal.com This has led to the successful development and marketing of several indazole-containing drugs. For instance, Niraparib is an anticancer agent used for treating various forms of cancer, and Pazopanib is a tyrosine kinase inhibitor. nih.gov Other examples include Benzydamine, which possesses anti-inflammatory and analgesic properties, and Granisetron, a 5-HT3 antagonist used as an antiemetic. chemshuttle.com The proven therapeutic applications of these drugs underscore the immense value of the indazole heterocycle in drug discovery and development. pnrjournal.comrsc.org

Rationale for Investigating Multi-Substituted Indazole Derivatives

The broad biological activity of the indazole scaffold has spurred extensive research into its derivatives. The investigation of multi-substituted indazoles is driven by the principles of structure-activity relationship (SAR) studies, where the goal is to optimize the therapeutic properties of a lead compound. nih.gov By strategically introducing various functional groups at different positions of the indazole ring, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

The functionalization of the indazole core can lead to enhanced binding affinity with the target protein, improved metabolic stability, and reduced off-target effects. For example, the synthesis of various 1H-indazole-3-carboxamide derivatives has been pursued to develop potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.gov Similarly, the introduction of substituents at the C-5 position through methods like the Suzuki coupling allows for the exploration of interactions with different kinases, potentially increasing the compound's activity. The design and synthesis of diversely substituted indazoles are, therefore, a cornerstone of modern drug discovery, aiming to create novel therapeutic agents with superior efficacy and safety profiles. rsc.orgnih.gov

Specific Research Focus on 5-Bromo-3-(difluoromethyl)-1H-indazole as a Chemical Probe and Synthetic Target

While extensive literature exists on the indazole scaffold, specific academic research focusing solely on this compound is not widely published. However, the compound's unique substitution pattern makes it a molecule of significant interest as both a potential chemical probe and a valuable synthetic intermediate.

A chemical probe is a small molecule used to study biological processes and validate drug targets. The utility of this compound in this context can be inferred from its structural components:

The 5-Bromo Group: The bromine atom at the 5-position is a key feature. Halogen atoms can modulate the electronic properties of the molecule and often enhance binding affinity through halogen bonding. Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of a library of diverse analogues for biological screening. nih.govnih.gov

The 3-(Difluoromethyl) Group: The difluoromethyl (CHF2) group is a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl or thiol groups. Its inclusion can enhance metabolic stability by blocking potential sites of oxidation and improve cell membrane permeability, which are desirable properties for a drug candidate. The use of fluorinated groups is a common strategy in medicinal chemistry to improve the pharmacological profile of a compound. researchgate.net

As a synthetic target , the preparation of this compound is a precursor to more complex molecules. Its synthesis would likely involve multi-step sequences, starting from commercially available precursors. The indazole ring itself can be formed through various methods, including the intramolecular C-H amination of aminohydrazones. nih.govresearchgate.net Once synthesized, this compound can be used as a building block in the development of novel kinase inhibitors or other targeted therapies. nih.gov

Given the established importance of the indazole core and the strategic value of its bromo and difluoromethyl substituents, this compound represents a promising, albeit currently under-explored, molecule in the vast field of medicinal chemistry research.

Data Tables

Table 1: Physicochemical Properties of Related Indazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Bromo-1H-indazole | 53857-57-1 | C₇H₅BrN₂ | 197.03 |

| 5-Bromo-3-methyl-1H-indazole | 552331-16-5 | C₈H₇BrN₂ | 211.06 |

| 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Not Available | C₁₁H₁₁BrN₂ | 251.12 |

| 5-bromo-1H-indazole-3-carboxamide | 1799421-04-7 | C₈H₆BrN₃O | 240.06 |

Data sourced from publicly available chemical databases. chemshuttle.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 2: Examples of Bioactive Indazole Derivatives in Research

| Compound Class | Biological Target/Activity | Reference |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FMS-like tyrosine kinase 3 (FLT3) inhibitors | nih.gov |

| 1H-indazole-3-carboxamide derivatives | p21-activated kinase 1 (PAK1) inhibitors | nih.gov |

| (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole derivatives | Anti-cancer agents | nih.gov |

| 5-(2-(Trifluoromethyl)phenyl)indazoles | Transient Receptor Potential A1 (TRPA1) Antagonists | researchgate.net |

Strategic Approaches for the Construction of the Indazole Core

The formation of the bicyclic indazole system is the foundational step in the synthesis of the target compound. Various methods have been developed, ranging from classical cyclocondensations to modern cycloaddition and annulation reactions.

Cycloaddition Reactions in Indazole Ring Formation

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, represent a powerful and direct route to the indazole core. A prominent strategy involves the reaction of arynes with diazo compounds. researchgate.netorgsyn.org In this approach, an aryne, often generated in situ from an o-(trimethylsilyl)aryl triflate, undergoes a [3+2] cycloaddition with a diazo compound. researchgate.net The reaction initially forms a 3H-indazole, which may subsequently rearrange to the more stable 1H-indazole tautomer through a 1,3-hydrogen shift, depending on the substituents. orgsyn.org This method is highly efficient for producing a wide array of substituted indazoles under mild conditions. researchgate.net

Another effective [3+2] cycloaddition strategy utilizes sydnones as the 1,3-dipole partner for arynes. This reaction proceeds rapidly under mild conditions to afford 2H-indazoles with good to excellent yields. rsc.orgnih.govacs.org The process involves an initial cycloaddition followed by a spontaneous retro-[4+2] reaction that extrudes carbon dioxide to form the aromatic 2H-indazole ring. rsc.orgnih.gov

Table 1: Examples of Cycloaddition Reactions for Indazole Synthesis

| Dipole | Dipolarophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl diazoacetate | Benzyne (from o-silylaryl triflate) | TBAF, THF, -78°C to rt | 1H-Indazole | Good | orgsyn.org |

| α-Substituted α-diazomethylphosphonates | Arynes | - | 3-Alkyl/aryl-1H-indazoles | Efficient | organic-chemistry.org |

| Sydnones | Arynes | CsF, MeCN | 2H-Indazoles | Good to Excellent | rsc.orgacs.org |

| N-Tosylhydrazones (diazo precursor) | Arynes | - | 3-Substituted indazoles | Good | researchgate.net |

Metal-Catalyzed and Metal-Free Annulation Protocols for Indazole Synthesis

Annulation reactions, which involve the formation of a ring from a pre-existing structure, provide another major pathway to indazoles. These can be broadly categorized into metal-catalyzed and metal-free protocols.

Transition-metal-catalyzed C-H activation and annulation has emerged as a highly effective tool for the one-step construction of functionalized indazoles. rsc.org Catalysts based on rhodium(III), for example, can facilitate a formal [4+1] annulation of azobenzenes with aldehydes. nih.govresearchgate.net In this process, the azo group acts as a directing group for the ortho-C–H activation of the azobenzene, which then adds to the aldehyde, followed by cyclization and aromatization to yield N-aryl-2H-indazoles. nih.govresearchgate.net Similarly, palladium and copper catalysts are widely employed. Copper-catalyzed intramolecular N-arylation of o-chloroarylhydrazones is a viable, albeit sometimes lower-yielding, route that benefits from the low cost and high availability of the starting materials. nih.gov

In pursuit of greener and more cost-effective chemistry, several metal-free annulation methods have been developed. nbuv.gov.uanih.gov A one-pot, metal-free protocol has been achieved for the synthesis of indazoles from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives. nbuv.gov.uanih.govchim.it This reaction is operationally simple, insensitive to air and moisture, and proceeds under mild acidic conditions through a sequence of N-Boc deprotection, condensation, and intramolecular electrophilic amination. nbuv.gov.uachim.it Base-catalyzed methods, such as the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines using potassium tert-butoxide, also provide an efficient metal-free route to 1-aryl-1H-indazoles. organic-chemistry.org

Table 2: Comparison of Annulation Protocols for Indazole Synthesis

| Protocol | Catalyst/Reagent | Precursors | Key Features | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | ||||

| C-H Activation/Annulation | Rhodium(III) complexes | Azobenzenes, Aldehydes | One-step, highly functional group compatible | nih.govresearchgate.net |

| Intramolecular N-Arylation | Copper salts | o-Chloroarylhydrazones | Utilizes inexpensive starting materials | nih.gov |

| C-H Amination | Silver(I) salts | N-Aryl-N'-benzoylhydrazines | Forms 1H-indazoles via oxidative C-H amination | nih.gov |

| Metal-Free | ||||

| Electrophilic Amination | Acid (e.g., TFA) | 2-Aminophenones, Hydroxylamine derivatives | Scalable, mild conditions, insensitive to air/moisture | nbuv.gov.uachim.it |

| Intramolecular Amination | t-BuOK (base) | 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Displacement of a nitro group | organic-chemistry.org |

Synthesis via Cyclocondensation of Precursors (e.g., 3-Aminoindazoles)

Classical cyclocondensation reactions remain a cornerstone of indazole synthesis. The most common approach is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nuph.edu.ua Multicomponent variations of this method allow for the in situ generation of the 1,3-dicarbonyl precursor, enhancing reaction efficiency. nuph.edu.uaresearchgate.net

A strategically important route for accessing 3-substituted indazoles, including the target compound, involves the synthesis of 3-aminoindazoles from readily available benzonitriles. For instance, 5-bromo-1H-indazol-3-amine can be synthesized by heating 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine (B178648) hydrate. orgsyn.org The resulting 3-aminoindazole is a versatile intermediate that can be further modified, for example, via Sandmeyer-type reactions to introduce other functionalities at the 3-position. Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives also provides a smooth cascade process to produce substituted 3-aminoindazoles. organic-chemistry.org

Another well-established cyclocondensation involves the reaction of ortho-substituted carbonyl compounds with hydrazine. For example, reacting 5-bromo-2-fluorobenzaldehyde (B134332) with hydrazine under reflux leads to the formation of 5-bromo-1H-indazole.

Regioselective Introduction of the Difluoromethyl Moiety at the 3-Position

The introduction of the difluoromethyl group onto the indazole scaffold can be achieved either by building the ring with a precursor already containing the CHF2 moiety or by direct difluoromethylation of a pre-formed indazole. The latter presents significant regioselectivity challenges.

N-Difluoromethylation Strategies and Regioisomeric Control (1-Difluoromethyl vs. 2-Difluoromethyl Isomers)

The difluoromethylation of the indazole nitrogen is a common strategy, but it invariably leads to a mixture of N1 and N2 regioisomers. nih.govnih.govchemrxiv.orgnih.gov The reaction of a substituted indazole with a difluoromethylating agent like chlorodifluoromethane (B1668795) (CHClF2) in the presence of a base typically produces both 1-difluoromethyl and 2-difluoromethyl isomers. chemrxiv.orgnih.gov The separation of these isomers can be challenging but is often achievable by chromatography. nih.govchemrxiv.org

A convenient method for the N-difluoromethylation of indazole derivatives containing bromine, iodine, and nitro groups has been studied, yielding both N1 and N2 isomers in high total yields. nih.govresearchgate.net A scalable procedure using CHClF2, sodium hydride, and additives like NaI/[18-crown-6] has been developed to improve safety and yield, allowing the reaction to be performed at lower temperatures. The ratio of N1 to N2 isomers is influenced by steric and electronic factors of the substituents on the indazole ring.

Table 3: N-Difluoromethylation of Substituted Indazoles

| Indazole Substrate | Reagents | Key Outcome | Reference |

|---|---|---|---|

| Bromo-, Iodo-, Nitro-indazoles | CHClF2, Base | Formation of N1 and N2 isomers in high yield; separation methods developed | nih.govnih.gov |

| Base-sensitive indazole ester | CHClF2, NaH, NaI/[18-crown-6] | Scalable method with improved safety and yield at 40 °C | |

| 3-Chloroindazole | CHF3 (difluorocarbene source) | N-difluoromethylation | nih.gov |

| Unsubstituted Indazole | BrCF2P(O)(OEt)2 | N-difluoromethylation | nih.gov |

C-Difluoromethylation Methods for Indazole Scaffolds

Direct C-H difluoromethylation of heterocycles is an emerging field dominated by radical-based processes. rsc.orgrsc.orgchim.it These methods, often employing photoredox or electrochemical catalysis, generate a difluoromethyl radical (•CHF2) that adds to the heterocycle. acs.orgchim.it While powerful, achieving regioselectivity on a complex scaffold like indazole is a significant challenge.

For 2H-indazoles, direct C3-H difluoromethylation has been successfully accomplished for the first time using an electrochemical approach, avoiding external oxidants and transition metals. This method provides a green and sustainable pathway to C3-difluoromethylated 2H-indazoles. However, there are few established general methods for the direct, regioselective C3-H difluoromethylation of N-unsubstituted 1H-indazoles. The C3 position of 2H-indazoles is often more electronically susceptible to radical attack than the C3 position of 1H-indazoles.

Therefore, a more common strategy for obtaining C3-difluoromethylated indazoles is to use a building block that already contains the difluoromethyl group. For example, a cyclization reaction involving a precursor like 2-amino-1-(difluoromethyl)ethan-1-one with an appropriate phenylhydrazine (B124118) could be envisioned. Another approach involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride (B1165640) to form 3-(difluoromethyl)-1,2,4-triazol-5(4H)-ones, a strategy that could potentially be adapted for indazole synthesis. nih.gov These "bottom-up" approaches circumvent the regioselectivity issues inherent in the direct C-H functionalization of the final indazole ring.

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The synthesis of this compound requires careful consideration of both chemoselectivity and regioselectivity. The introduction of the difluoromethyl group at the 3-position and the bromine at the 5-position must be controlled to avoid the formation of undesired isomers.

The regioselectivity of N-alkylation of the indazole ring is a well-documented challenge, often yielding a mixture of N-1 and N-2 substituted products. nih.govnih.gov The outcome is influenced by steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govd-nb.info For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation for many indazole derivatives. nih.gov Conversely, Mitsunobu conditions often lead to a preference for the N-2 isomer. nih.govd-nb.info

The introduction of the difluoromethyl group is a key step that requires specific methodologies. While direct C-H difluoromethylation is an emerging field, a more common approach involves the use of difluoromethyl-containing building blocks. The synthesis of N-difluoromethylindazoles has been achieved by reacting substituted indazoles with a difluoromethyl source in the presence of a base. nbuv.gov.uanuph.edu.ua

Functionalization and Derivatization Strategies for this compound

The this compound core offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of analogs. The primary sites for functionalization are the indazole nitrogen atoms and the bromine substituent.

Alkylation of the indazole nitrogen atoms is a common strategy to introduce further diversity. As mentioned previously, the regioselectivity of N-alkylation is a significant consideration. nih.govnih.gov Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that different conditions can selectively produce either the N-1 or N-2 alkylated product. nih.govbeilstein-journals.org For example, treatment with an alkyl iodide in the presence of sodium hydride in DMF can lead to a mixture of N-1 and N-2 isomers, while other conditions might offer higher selectivity. nih.govbeilstein-journals.org A recent study reported a highly regioselective N-1 alkylation using cesium carbonate and an alkyl tosylate, and a selective N-2 alkylation using Mitsunobu conditions (triphenylphosphine and DEAD). nih.gov

Table 3: Regioselective N-Alkylation of a 5-Bromoindazole Derivative

| Substrate | Reagent 1 | Reagent 2 | Solvent | Product Ratio (N1:N2) | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl tosylate | Cs₂CO₃ | Dioxane | N1 selective | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | PPh₃, DEAD | THF | N2 selective | nih.gov |

The bromine atom at the 5-position serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. For example, C7-bromo-4-substituted-1H-indazoles have been successfully coupled with various boronic acids in the presence of a palladium catalyst to yield C7-arylated indazoles in moderate to good yields. nih.gov These conditions are often transferable to other bromoindazoles. The cross-coupling of 5-bromo-1,2,3-triazines with boronic acids has also been extensively studied, providing a model for the reactivity of similar bromo-substituted heterocycles. uzh.chresearchgate.netnih.govchemrxiv.org Efficient coupling can be achieved using a palladium catalyst such as Pd(dppf)Cl₂. uzh.ch

These cross-coupling strategies open up a vast chemical space for the derivatization of this compound, enabling the synthesis of compounds with diverse functionalities and potential biological activities.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(difluoromethyl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2N2/c9-4-1-2-6-5(3-4)7(8(10)11)13-12-6/h1-3,8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQSAMNAQFHBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 3 Difluoromethyl 1h Indazole and Its Analogs

Functionalization of Analogs and Key Moieties

The direct functionalization of the C-H bond within the 3-(difluoromethyl) group of 5-bromo-1H-indazole represents a significant synthetic challenge. The C-H bond in a CF₂H moiety is strengthened by the electron-withdrawing nature of the adjacent fluorine atoms, making it less susceptible to conventional C-H activation strategies. As such, literature specifically detailing the conversion of the H in the 3-CF₂H group of this indazole into other functional groups is scarce.

The majority of research in this area has focused on the introduction of the difluoromethyl group onto heterocyclic scaffolds rather than its subsequent modification. These methods almost invariably proceed through a difluoromethyl radical (•CF₂H) intermediate. Therefore, understanding the generation and reactivity of this radical is key to postulating potential pathways for functionalization.

Modern synthetic strategies, particularly those employing photoredox catalysis, have emerged as powerful tools for generating fluorinated radicals and affecting C-H functionalization under mild conditions. nih.govacs.org These approaches offer a potential, albeit largely unexplored, avenue for the functionalization of the 3-(difluoromethyl) group.

Hypothetical and Analogous Functionalization Strategies

While direct examples are not prevalent for 5-bromo-3-(difluoromethyl)-1H-indazole, we can extrapolate from methodologies used for other challenging C-H functionalizations on heterocyclic systems. A plausible strategy would involve a Hydrogen Atom Transfer (HAT) process, where a highly reactive species abstracts the hydrogen atom from the difluoromethyl group to generate a difluoroalkyl radical centered on the indazole substrate. This radical could then be trapped by a suitable coupling partner.

Photoredox catalysis is a leading technology for such transformations. nih.gov In a typical cycle, a photocatalyst, upon excitation by visible light, would engage in a single-electron transfer (SET) process with a reagent to generate a radical species capable of initiating the HAT event. A review of C3-functionalization of indazoles notes that 3-trifluoromethylation, a closely related transformation, can be achieved via radical intermediates generated from sodium trifluoromethanesulfinate in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). chim.it

A proposed mechanism for functionalizing the C-H bond of the 3-(difluoromethyl) group could proceed as follows:

Radical Generation: A photoredox catalyst or a chemical oxidant generates a radical initiator.

Hydrogen Atom Transfer (HAT): The initiator abstracts the hydrogen atom from the 3-(difluoromethyl) group, forming a stabilized α,α-difluoro-1H-indazol-3-yl)methyl radical.

Radical Trapping: This newly formed radical is trapped by a radical acceptor or participates in a cross-coupling reaction to form a new C-C or C-X bond.

The table below summarizes reaction conditions from related studies on the introduction of CF₂H groups to heterocycles via photoredox catalysis, which could potentially be adapted for the functionalization of a pre-existing CF₂H group.

| Reaction Type | Heterocycle Type | CF₂H Source / Radical Precursor | Catalyst/Promoter | Key Conditions | Reference |

|---|---|---|---|---|---|

| Direct C-H Difluoromethylation | Quinoxalin-2(1H)-ones | CF₂HSO₂Na | Rose Bengal (2 mol%) | DMSO, Green LEDs, air, rt | researchgate.net |

| Radical Cyclization | Benzimidazoles with unactivated alkenes | CF₂HCOOH | PIDA (PhI(OAc)₂) | THF, White LEDs, N₂, rt | beilstein-journals.org |

| Direct C-H Trifluoromethylation | 2H-Indazoles | NaSO₂CF₃ | TBHP (oxidant) | DCE, 80 °C | chim.it |

| Direct C-H Difluoromethylation | General Heterocycles | Zn(SO₂CF₂H)₂ (DFMS) | TBHP (oxidant) | CH₂Cl₂/H₂O, TFA | nih.gov |

Spectroscopic and Structural Elucidation Studies of 5 Bromo 3 Difluoromethyl 1h Indazole and Its Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of 5-Bromo-3-(difluoromethyl)-1H-indazole. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are foundational techniques for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring and the proton of the difluoromethyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their substitution pattern on the benzene (B151609) ring portion of the indazole core. The proton of the difluoromethyl group would likely appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the difluoromethyl group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. The signals for the carbon atoms of the indazole ring would be influenced by the bromine and difluoromethyl substituents, allowing for the confirmation of their positions.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-4 | Data not available | Data not available |

| H-6 | Data not available | Data not available |

| H-7 | Data not available | Data not available |

| CHF₂ | Data not available | Data not available |

| C-3 | Data not available | |

| C-3a | Data not available | |

| C-4 | Data not available | |

| C-5 | Data not available | |

| C-6 | Data not available | |

| C-7 | Data not available |

¹⁹F NMR for Characterization of the Difluoromethyl Group

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique crucial for confirming the presence and nature of the difluoromethyl group. The ¹⁹F NMR spectrum of this compound would be expected to show a doublet for the two equivalent fluorine atoms, arising from coupling to the single proton of the difluoromethyl group. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to an aromatic ring.

Table 2: Hypothetical ¹⁹F NMR Data for this compound

| Atom | ¹⁹F Chemical Shift (δ, ppm) |

|---|

Two-Dimensional NMR Techniques (e.g., SELNOESY, ¹H-¹³C HMBC) for Isomer Differentiation and Connectivity

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the structure and differentiating between possible isomers.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It would be instrumental in confirming the connectivity between the difluoromethyl group and the C-3 position of the indazole ring. Correlations between the aromatic protons and the carbons of the indazole core would solidify the assignment of the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the parent ion of a molecule. This allows for the confident determination of its elemental composition and molecular formula. For this compound (C₈H₅BrF₂N₂), HRMS would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |

|---|

Elemental Analysis for Purity and Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify the compound's purity and empirical formula.

Table 4: Hypothetical Elemental Analysis Data for this compound

| Element | Calculated % | Found % |

|---|---|---|

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the connectivity and differentiate between the 1H- and 2H-indazole tautomers.

Table 5: Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Difluoromethyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For indazole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine optimized geometries, molecular orbital energies, and charge distributions. nih.govcore.ac.uk These calculations reveal key aspects of the electronic structure of 5-Bromo-3-(difluoromethyl)-1H-indazole.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the chemical stability of the compound. In related indazole systems, DFT has been used to calculate these and other quantum chemical parameters. nih.gov For instance, the electrostatic potential map generated through DFT can predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions.

Table 1: Calculated Electronic Properties of a Representative Indazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: This data is illustrative for a generic indazole derivative and would need to be specifically calculated for this compound.

Conformational Analysis and Tautomerism Studies of the Indazole System (1H- and 2H-Indazole Forms)

The indazole ring can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-tautomer is generally the more thermodynamically stable and predominant form. researchgate.net Computational methods are instrumental in quantifying the energy difference between these tautomers.

Table 2: Relative Energies of Indazole Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 1H-Indazole | 0 (Reference) |

| 2H-Indazole | +4.5 |

Note: This data is based on general findings for the parent indazole and may vary for the substituted derivative.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry allows for the a priori prediction of various spectroscopic data, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate 1H and 13C NMR chemical shifts. core.ac.uk These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. The correlation between theoretical and experimental spectroscopic data serves as a validation of the computed molecular structure and electronic properties. core.ac.uk

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for a Model Indazole

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (H4) | 7.8 ppm | 7.7 ppm |

| 13C NMR (C3) | 140.5 ppm | 141.0 ppm |

| IR (N-H stretch) | 3450 cm⁻¹ | 3306 cm⁻¹ |

Note: This data is illustrative. Specific calculations for this compound are required for a direct comparison.

Mechanistic Insights into Synthetic Pathways and Selectivity

Theoretical calculations can provide profound insights into the mechanisms of chemical reactions. For the synthesis of this compound, computational studies can elucidate the transition state structures and activation energies for key steps, such as the cyclization to form the indazole ring.

For example, the synthesis of indazoles often involves the reaction of a suitably substituted phenylhydrazine (B124118) or, in other routes, the cyclization of compounds like 2-fluorobenzonitriles with hydrazine (B178648). nih.gov DFT calculations can model the reaction pathways, helping to understand the regioselectivity and explaining why certain isomers are formed preferentially. In the context of related difluoromethyl-containing heterocycles, mechanistic studies have detailed the role of the enzyme in catalyzing the hydrolysis of a precursor to form an active inhibitor. mdpi.com Such computational explorations can guide the optimization of reaction conditions to improve yields and selectivity in the synthesis of this compound.

Structure Activity Relationship Sar Methodologies for 5 Bromo 3 Difluoromethyl 1h Indazole Analogs

Design Principles for Systematic Investigation of Substituent Effects

The systematic exploration of substituent effects on the 5-Bromo-3-(difluoromethyl)-1H-indazole scaffold is paramount to understanding and optimizing its biological activity. The core design principle revolves around a methodical variation of the chemical functionalities at key positions of the indazole ring to probe the steric, electronic, and hydrophobic requirements of the target binding site.

A primary strategy involves the modification of substituents on the phenyl ring portion of the indazole core. This allows for a nuanced exploration of how electron-donating and electron-withdrawing groups, as well as bulky or compact substituents, influence molecular interactions. For instance, in a series of 1H-indazole-3-amine derivatives, the nature of the substituent at the C-5 position was found to have a significant impact on anti-proliferative activity against various cancer cell lines. researchgate.net This highlights the importance of systematically varying substituents to map the chemical space and identify optimal functionalities.

Another critical aspect of the design process is the use of molecular hybridization, where fragments of known active molecules are combined to create novel compounds with potentially enhanced properties. This strategy has been successfully employed in the design of various indazole derivatives. researchgate.net For the this compound framework, this could involve introducing fragments known to interact with specific biological targets at the N1 position of the indazole ring.

The following table outlines a hypothetical design strategy for systematically investigating substituent effects on a series of this compound analogs, targeting a hypothetical protein kinase.

| Analog Series | Position of Variation | Substituent (R) | Rationale |

|---|---|---|---|

| A | N1-position | -H, -CH3, -CH2CH3, -Cyclopropyl | Investigate the impact of N-alkylation on binding affinity and cell permeability. |

| B | C6-position | -H, -F, -Cl, -OCH3 | Probe electronic and steric effects on the phenyl ring. |

| C | C7-position | -H, -F, -CH3 | Explore the role of substitution adjacent to the indazole nitrogen. |

| D | Phenyl ring of N1-benzyl substituent | -H, 4-F, 4-Cl, 4-OCH3 | Evaluate the effect of substitution on a larger N1-substituent. |

Impact of Positional Isomerism on Molecular Recognition and Interactions

Positional isomerism plays a crucial role in determining the biological activity of indazole derivatives. The orientation of substituents can dramatically alter a molecule's shape, electronic properties, and ability to form key interactions with a biological target. In the context of this compound, the most significant positional isomerism arises from the substitution on the indazole nitrogen, leading to N1 and N2 isomers.

The synthesis of N-difluoromethylindazoles often results in a mixture of 1-difluoromethyl and 2-difluoromethyl isomers, the separation of which is a critical step in developing active compounds. The distinct spatial arrangement of the difluoromethyl group in these isomers can lead to profound differences in their ability to fit into a binding pocket and interact with specific amino acid residues.

Furthermore, the regiochemistry of substituents on the indazole core itself is a critical determinant of activity. For example, a study on indazole-3-carboxamides as CRAC channel blockers revealed that the specific 3-carboxamide regiochemistry was essential for inhibitory activity, with the reverse amide isomer being inactive. nih.gov This underscores the importance of precise positional control during synthesis to achieve the desired biological effect. The differential placement of even a single substituent can alter the molecule's dipole moment and hydrogen bonding capabilities, thereby influencing its molecular recognition by a target protein.

Influence of Halogenation (Bromine) at the 5-Position on Binding Affinity and Selectivity

The presence of a bromine atom at the 5-position of the indazole ring is a key feature of the title compound, and its influence on binding affinity and selectivity is multifaceted. Halogen atoms, particularly bromine, can significantly modulate the physicochemical properties of a molecule. nih.govfrontiersin.org

Moreover, the lipophilicity introduced by the bromine atom can enhance membrane permeability and oral bioavailability. The size and polarizability of bromine can also lead to favorable van der Waals interactions within the binding pocket. SAR studies on other heterocyclic scaffolds have shown that halogen substitution is often more potent than alkyl substitution. nih.gov

The following table summarizes the potential effects of the 5-bromo substituent on the properties of indazole analogs.

| Property | Influence of 5-Bromo Substituent | Potential Outcome |

|---|---|---|

| Binding Affinity | Formation of halogen bonds with the receptor. | Increased potency. |

| Lipophilicity | Increases the overall lipophilicity of the molecule. | Improved cell permeability and oral absorption. |

| Selectivity | Specific interactions with residues in the target binding pocket. | Enhanced selectivity for the target protein over off-targets. |

| Metabolic Stability | Can block sites of potential metabolism. | Increased half-life in vivo. |

Role of the Difluoromethyl Group as a Bioisostere and its Conformational Preferences

The difluoromethyl (CHF2) group at the 3-position of the indazole ring is a critical feature, acting as a bioisostere for other functional groups, most notably a hydroxyl or thiol group. Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a molecule's properties while maintaining its biological activity. semanticscholar.org The CHF2 group is considered a lipophilic hydrogen bond donor, capable of forming weak hydrogen bonds, which can be crucial for receptor interaction.

Unlike a trifluoromethyl (CF3) group, which is a strong electron-withdrawing group, the CHF2 group has more nuanced electronic properties. This allows it to mimic the hydrogen-bonding capabilities of a hydroxyl group without introducing the same level of acidity or potential for rapid metabolism.

Integration of Computational Modeling (e.g., Molecular Docking, QSAR) in SAR Studies

Computational modeling is an indispensable tool in modern drug discovery and plays a vital role in understanding the SAR of this compound analogs. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) provide invaluable insights into how these molecules interact with their biological targets.

Molecular Docking studies can predict the binding mode of indazole analogs within the active site of a target protein. This allows researchers to visualize key interactions, such as the halogen bond formed by the 5-bromo substituent or the hydrogen bonds involving the indazole nitrogens and the difluoromethyl group. nih.govnih.govacs.orgresearchgate.net Docking studies can help rationalize observed SAR data and guide the design of new analogs with improved binding affinities. For example, docking could reveal an unoccupied pocket near a substituent, suggesting that a larger group at that position might lead to enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of this compound analogs with known activities, 3D-QSAR models can be developed to generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. These models provide a structural framework for designing new, more potent inhibitors. nih.gov

The integration of these computational approaches allows for a more rational and efficient exploration of the chemical space, reducing the number of compounds that need to be synthesized and tested experimentally.

Mechanistic Studies of 5 Bromo 3 Difluoromethyl 1h Indazole Interactions with Biological Targets

In Vitro Biochemical Assays for Target Binding and Modulation Kinetics

Biochemical assays are fundamental in elucidating the direct interaction between a compound and its molecular target. For indazole derivatives, these assays have been crucial in identifying and characterizing their inhibitory profiles.

Indazole-containing compounds have demonstrated notable activity as kinase inhibitors. The nitrogen atoms of the indazole ring can act as hinge-binding motifs, a key interaction for many kinase inhibitors.

Pim Kinases: A series of 1H-indazole derivatives based on the optimization of 3-(pyrazin-2-yl)-1H-indazole have been identified as potent inhibitors of pan-Pim kinases. nih.gov One notable compound from this series demonstrated significant activity against Pim-1, Pim-2, and Pim-3, with IC50 values in the low nanomolar range (0.4 nM, 1.1 nM, and 0.4 nM, respectively). nih.gov This suggests that the indazole core is a viable scaffold for targeting this family of serine/threonine kinases.

FGFR Kinases: Fragment-led de novo design has led to the discovery of 1H-indazole-based derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.gov Biological evaluations have shown that these compounds can inhibit FGFR1-3 in the micromolar range (0.8–90 μM), demonstrating excellent ligand efficiencies. nih.gov

Aurora Kinases: A US patent discloses 5-substituted indazoles as potential inhibitors of a range of kinases, including Aurora kinases. google.com While specific data for the 3-(difluoromethyl) derivative is not provided, this highlights the potential of the 5-bromo-1H-indazole scaffold to interact with this family of mitotic regulators.

Other Kinases: The versatility of the indazole scaffold is further underscored by its exploration as an inhibitor for other kinases. For instance, a patent application describes 5-substituted indazoles as inhibitors of GSK-3, ROCK, JAK, and JNK1, among others. google.com Additionally, derivatives of 1H-indazol-3-amine have been investigated as multi-kinase inhibitors, targeting c-Kit, PDGFRβ, and FLT3. nih.gov

Table 1: Representative Kinase Inhibition Data for Indazole Derivatives

| Kinase Target | Compound Class | IC50/K_d_ Value | Source |

|---|---|---|---|

| Pim-1 | 1H-Indazole Derivative | 0.4 nM | nih.gov |

| Pim-2 | 1H-Indazole Derivative | 1.1 nM | nih.gov |

| Pim-3 | 1H-Indazole Derivative | 0.4 nM | nih.gov |

| FGFR1-3 | 1H-Indazole Derivatives | 0.8–90 μM | nih.gov |

| c-Kit | N-(4-(1-(4-chloroindazole))phenyl)urea | 68.5 ± 9.5 nM | nih.gov |

| PDGFRβ | N-(4-(1-(4-chloroindazole))phenyl)urea | 140 ± 0 nM | nih.gov |

No direct inhibition data for 5-Bromo-3-(difluoromethyl)-1H-indazole was found for IRAK4 and Bcr-Abl in the searched literature.

While specific receptor binding studies for this compound are not available, the general principles of ligand-target interactions for indazole derivatives involve the formation of key hydrogen bonds with the protein backbone, often in the hinge region of kinases. The substituents on the indazole ring play a crucial role in establishing additional contacts in adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. The difluoromethyl group, with its potential for hydrogen bonding and its lipophilic nature, could significantly contribute to these interactions.

IDO1 Pathway: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a target for cancer immunotherapy. Novel 1H-indazole derivatives have been synthesized and evaluated for their IDO1 inhibitory activity. nih.gov Certain compounds within this class have displayed remarkable IDO1 inhibition, with one derivative showing an IC50 value of 5.3 μM. nih.gov This indicates that the indazole scaffold can be tailored to modulate this important metabolic pathway.

HIF-1 Pathway: The Hypoxia-Inducible Factor (HIF-1) pathway is a critical regulator of cellular response to low oxygen levels. While no direct evidence links this compound to HIF-1 modulation, the search for small molecule modulators of this pathway is an active area of research.

Carbonic Anhydrase: There is no available information from the conducted searches to suggest that this compound or related indazole derivatives are significant inhibitors of carbonic anhydrase.

Cellular Mechanistic Investigations

Cell-based assays are essential to confirm that the biochemical activity observed in vitro translates to a functional effect within a living system. These studies can verify target engagement and assess the downstream consequences of this interaction.

Demonstrating that a compound reaches and interacts with its intended target within a cell is a critical step in drug discovery. Techniques like the Cellular Thermal Shift Assay (CETSA) are employed for this purpose. While specific cellular target engagement data for this compound is not publicly documented, the principles of such assays are well-established for kinase inhibitors. These assays measure the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement in a cellular context. For the broader class of indazole kinase inhibitors, such studies would be crucial to confirm that they bind to targets like Pim, FGFR, or Aurora kinases within cancer cells.

Inhibition of a target like a kinase is expected to lead to changes in downstream signaling pathways. For instance, inhibition of FGFR would be expected to decrease the phosphorylation of its downstream substrates like FRS2 and subsequently affect pathways such as the MAPK/ERK and PI3K/AKT pathways. Similarly, inhibition of Aurora kinases would lead to defects in mitosis, such as improper spindle formation and cell cycle arrest.

Studies on related indazole derivatives have shown that they can induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov For example, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in K562 chronic myeloid leukemia cells. nih.gov Analysis of the cell cycle revealed that these compounds can arrest cells in a particular phase, a common outcome for agents that interfere with mitotic kinases.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Pyrazin-2-yl)-1H-indazole |

| N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea |

Exploration of Molecular Mechanisms Underlying Cellular Responses

A thorough review of available scientific databases and research publications did not yield specific studies detailing the molecular mechanisms of action for this compound. Research on analogous indazole derivatives suggests that compounds from this class often function as inhibitors of various protein kinases. These kinases are crucial components of intracellular signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.

For instance, studies on other indazole-containing compounds have demonstrated their ability to interfere with signaling pathways such as the MAP kinase (MAPK) and JAK/STAT pathways. Inhibition of these pathways can lead to a variety of cellular responses, including the induction of apoptosis (programmed cell death) or the suppression of inflammatory cytokine production. The specific effects are highly dependent on the substitution pattern of the indazole core, which influences the compound's binding affinity and selectivity for different kinases.

In the absence of direct research, any discussion on the molecular mechanisms of this compound would be speculative and based on extrapolation from related compounds. To provide a scientifically accurate account, further experimental data is required. This would involve a suite of biochemical and cell-based assays, such as:

Kinase Profiling: To identify the specific protein kinases that this compound interacts with and to determine its inhibitory potency.

Cellular Thermal Shift Assays (CETSA): To confirm target engagement within a cellular context.

Western Blot Analysis: To measure the phosphorylation status of key proteins within specific signaling pathways and assess the downstream effects of target inhibition.

Gene Expression Profiling: Using techniques like RNA sequencing to understand how the compound alters the transcriptional landscape of the cell.

Cellular Phenotypic Assays: To observe the functional consequences of treatment, such as effects on cell viability, proliferation, and apoptosis.

Without such data, a detailed and accurate exploration of the molecular mechanisms underlying the cellular responses to this compound cannot be constructed. The scientific community awaits further research to elucidate the specific biological role of this particular indazole derivative.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Complex Indazole Derivatives

The synthesis of complex indazoles, including fluorinated and halogenated variants, is an area of active research. Traditional methods often involve multiple steps and harsh conditions. The future of indazole synthesis lies in the development of novel and sustainable routes that are more efficient, cost-effective, and environmentally benign.

One promising direction is the use of green chemistry principles. acs.org This includes employing sustainable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, which can be easily recovered and recycled. acs.org The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) or water instead of volatile organic compounds further enhances the sustainability of these processes. acs.org

Exploration of Advanced Functionalization Strategies for Enhanced Specificity

To improve the therapeutic potential of indazole-based compounds, enhancing their binding specificity is paramount. Advanced functionalization strategies, particularly late-stage modifications, are key to achieving this goal. C–H functionalization has emerged as a powerful tool for directly modifying the indazole core without the need for pre-functionalized starting materials, thus increasing molecular complexity and diversity efficiently. nih.govbits-pilani.ac.in

Research has focused on various positions of the indazole ring:

C3-Functionalization : Can be achieved through transition metal-catalyzed C-H activation or radical pathways. nih.gov

N1-Alkylation : The development of highly selective methods for N1-alkylation is critical, as the position and nature of the substituent significantly impact biological activity. rsc.org

Remote C-H Functionalization : Modifying the benzene (B151609) ring portion of the indazole allows for fine-tuning of physicochemical properties and target interactions. nih.gov

These strategies allow chemists to systematically explore the structure-activity relationship (SAR). For example, introducing specific groups can lead to compounds with single-digit nanomolar inhibitory activity against targets like tyrosine threonine kinase (TTK) or fibroblast growth factor receptors (FGFRs). nih.gov By strategically modifying the 5-Bromo-3-(difluoromethyl)-1H-indazole scaffold, researchers can develop derivatives with improved selectivity for their intended biological targets, minimizing off-target effects.

Application of this compound as a Chemical Probe for Unraveling Biological Processes

A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein in biological systems. The structural features of this compound make it an excellent candidate for development into such a tool.

The indazole core is present in many kinase inhibitors, and its derivatives have shown potent activity against targets like anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). nih.gov The bromine atom at the 5-position can form halogen bonds or serve as a handle for further synthetic elaboration, while the difluoromethyl group at the C3-position can enhance metabolic stability and binding affinity.

The development of a chemical probe often begins with a "fragment" hit. nih.gov Brominated compounds, in particular, have proven to be effective starting points in fragment-based screening campaigns. nih.gov For example, a brominated dihydroquinazolinone was identified as a fragment that binds to bromodomains, and subsequent optimization led to a potent and selective chemical probe. nih.gov Similarly, this compound could be screened against various protein families (e.g., kinases, bromodomains) to identify initial interactions. Optimization of this scaffold could yield a valuable probe for exploring complex biological pathways and validating new drug targets.

Integration with High-Throughput Screening and Fragment-Based Drug Discovery Initiatives

Modern drug discovery heavily relies on high-throughput screening (HTS) and fragment-based drug discovery (FBDD). nih.govnih.gov The indazole motif is well-suited for both approaches due to its favorable properties and established record in medicinal chemistry. rsc.orgnih.gov

Fragment-Based Drug Discovery (FBDD): FBDD uses libraries of small, low-complexity molecules ("fragments") to identify weak but efficient binders to a biological target. nih.govfrontiersin.org this compound fits the profile of a typical fragment, adhering to the "Rule of Three" (molecular weight < 300 Da, etc.). frontiersin.org Indazole-based fragments have been successfully used to identify inhibitors for targets like FGFR kinases. nih.gov The integration of this compound into FBDD libraries could lead to the discovery of novel hits for challenging targets, such as protein-protein interactions. frontiersin.org

High-Throughput Screening (HTS): HTS involves the rapid screening of large compound libraries to identify "hits." rsc.org While HTS libraries are vast, they can be limited in chemical diversity. nih.gov A promising future direction is the combination of HTS with on-the-fly synthesis, where libraries are synthesized and screened in a miniaturized, automated format. rsc.org This approach accelerates the discovery process and reduces costs. Given the modular nature of indazole synthesis, derivatives of this compound could be readily produced in such automated platforms, allowing for rapid exploration of chemical space around this privileged scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-3-(difluoromethyl)-1H-indazole, and what methodological considerations ensure high yield?

- Methodological Answer : The synthesis typically involves cyclization of halogenated aniline precursors and selective fluorination. For example:

- Step 1 : Start with 5-bromo-1H-indazole derivatives and introduce the difluoromethyl group via nucleophilic substitution using reagents like TMSCHF2 (trimethylsilyl difluoromethane) under basic conditions (e.g., KOt-Bu) .

- Step 2 : Optimize cyclization using Pd or Cu catalysts in solvents like DMF or THF to stabilize intermediates and minimize side reactions .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity .

Q. Which chemical reactions are most relevant for functionalizing this compound?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom at position 5 can be replaced with azido, amino, or cyano groups using NaN₃, NH₃, or KCN in polar aprotic solvents .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces aryl/heteroaryl groups at position 5 .

- Oxidation/Reduction : Controlled oxidation of the indazole ring with KMnO₄ or H₂O₂ can yield ketone derivatives, while NaBH₄ reduces nitro groups to amines .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and difluoromethyl integration .

- Mass Spectrometry : HRMS (ESI or EI) to verify molecular weight (expected [M+H]⁺ ~261.97 g/mol).

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if single crystals are obtainable) .

- Purity Assessment : HPLC (C18 column, MeOH/H₂O mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer :

- Rational Design : Replace difluoromethyl with -CF₃, -CHF₂, or -CH₂F to assess electronic and steric effects on target binding (e.g., kinase inhibition) .

- In Silico Studies : Perform molecular docking (AutoDock, Schrödinger) using crystal structures of target enzymes (e.g., FGFR1) to predict binding affinity changes .

- In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) across derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line (e.g., HeLa vs. HEK293), serum concentration, and compound solubility (use DMSO stock solutions ≤0.1% v/v) .

- Replicate Studies : Validate results across independent labs with blinded protocols.

- Meta-Analysis : Use public databases (ChEMBL, PubChem BioAssay) to compare data trends and identify outliers .

Q. What strategies optimize synthetic scalability while maintaining regioselectivity?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors for precise control of reaction parameters (temperature, residence time) during cyclization .

- Catalyst Screening : Test Pd/Cu bimetallic systems or ligand-accelerated catalysis (e.g., XPhos) to enhance turnover number (TON) .

- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety and reduce waste .

Q. What mechanistic insights exist for this compound’s enzyme inhibition, and how can they be validated?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics (kₐₜ, Kₘ) with purified enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala scans) to identify critical residues for compound interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.